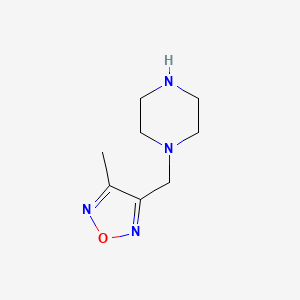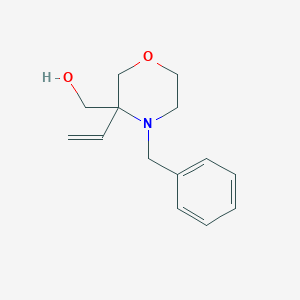
(4-Benzyl-3-ethenylmorpholin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is a synthetic organic compound with the molecular formula C14H19NO2 . It is also known as benzethonium chloride or hyamine. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C14H19NO2 . The InChI code for this compound is 1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.31 . It is an oil at room temperature .
Applications De Recherche Scientifique
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to (4-Benzyl-3-ethenylmorpholin-3-yl)methanol, was developed to form a complex with CuCl. This complex is a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, working efficiently in water or under neat conditions and is compatible with free amino groups (Ozcubukcu et al., 2009).
Methanol to Hydrocarbons (MTH) Reaction
The compound plays a role in the MTH reaction over zeolite catalysts. The acid strength of the catalyst affects the selectivity for aromatic products and hydrocarbons. In the presence of benzene, it assists in the conversion of methanol to ethene and propene via a paring mechanism, suggesting an alkene-mediated MTH reaction mechanism (Erichsen et al., 2013).
Conversion of Methanol to Hydrocarbons over Zeolite Catalysts
Research indicates that the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 involves the formation of ethene exclusively from xylenes and trimethylbenzenes, with higher alkenes formed through alkene methylations and interconversions. This study suggests a mechanistic separation in the formation of ethene and higher alkenes in methanol-to-alkenes catalysis (Svelle et al., 2006).
Corrosion Inhibition
(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a compound similar to this compound, has been investigated as a corrosion inhibitor for mild steel in acidic medium. Computational studies suggest that triazole derivatives adsorb on mild steel surfaces, with BTM showing effectiveness as a corrosion inhibitor (Ma et al., 2017).
Synthesis of Antitubercular Compounds
A series of compounds, including [4-(aryloxy)phenyl]cyclopropyl methanones and their methanol derivatives, were synthesized and evaluated for antitubercular activity. One specific compound demonstrated significant killing of intracellular bacilli in mouse bone marrow derived macrophages and was active against various tuberculosis strains (Bisht et al., 2010).
Safety and Hazards
“(4-Benzyl-3-ethenylmorpholin-3-yl)methanol” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
(4-benzyl-3-ethenylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJJYRPBOUQLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COCCN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

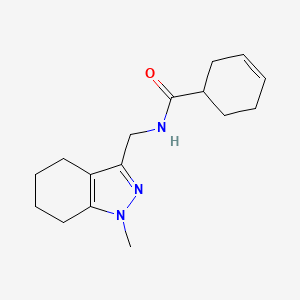
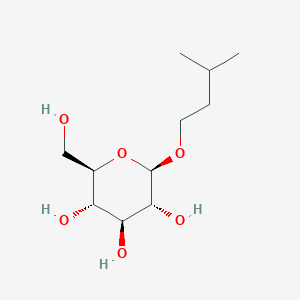
![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)
![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)
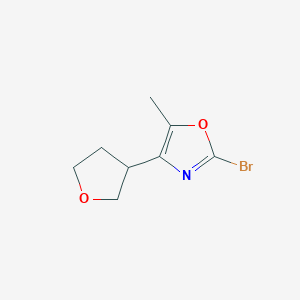
![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)
